N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S2/c1-3-28-18-6-4-5-15-12-19(29-21(15)18)17-13-30-22(23-17)24-20(25)11-14-7-9-16(10-8-14)31(2,26)27/h4-10,12-13H,3,11H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNWYVLFASQLGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a thiazole derivative that has garnered attention for its diverse biological activities. This compound, with a molecular formula of C22H18N2O5S and a molecular weight of 422.46 g/mol, exhibits potential in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
The biological activity of this compound can be attributed to its interaction with specific biochemical pathways:
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its anti-inflammatory effects .
- Anticancer Properties : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of DNA synthesis in tumor cell lines such as A549 and C6 .
Pharmacokinetics
The pharmacokinetic profile of thiazole derivatives is crucial for their bioavailability and therapeutic efficacy. Key factors influencing the pharmacokinetics of this compound include:
- Solubility : The compound is slightly soluble in water but more soluble in organic solvents, which may affect its absorption and distribution in biological systems.
- Metabolism : Studies suggest that thiazole derivatives undergo metabolic transformations that can influence their biological activity and toxicity profiles.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Antioxidant | Reduces oxidative stress by scavenging free radicals. |
| Anti-inflammatory | Inhibits COX enzymes and reduces cytokine production. |
| Anticancer | Induces apoptosis in various cancer cell lines (e.g., A549). |
| Antimicrobial | Exhibits activity against a range of bacterial and fungal pathogens. |
| Neuroprotective | Provides protection against neuronal damage in models of neurodegeneration. |
Case Studies
Several studies have evaluated the efficacy of this compound in various biological contexts:
- Anticancer Study : A study investigated the anticancer potential of thiazole derivatives, including this compound, against A549 lung cancer cells. Results indicated significant inhibition of cell proliferation and induction of apoptosis through caspase activation .
- Anti-inflammatory Research : Another research effort focused on the anti-inflammatory properties of this compound, demonstrating its ability to inhibit COX-2 activity selectively, thus reducing inflammation without affecting COX-1 pathways significantly .
- Neuroprotective Effects : In models simulating neurodegenerative diseases, the compound exhibited protective effects on neuronal cells by reducing oxidative stress markers and preserving cell viability.
Comparison with Similar Compounds
Thiazole-Acetamide Derivatives with Piperazine Substituents
Key Compounds :
- N-(4-(p-tolyl)thiazol-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide (13) (MW: 422.54, mp: 289–290°C)
- N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16) (MW: 408.52, mp: 281–282°C)
Comparison :
- Structural Differences : These analogs replace the benzofuran and methylsulfonyl groups with piperazine rings and substituted phenyl groups.
- Physicochemical Properties : Lower molecular weights (408–438 vs. 442.5) and variable melting points suggest differences in crystallinity and solubility.
- Biological Activity : Designed as matrix metalloproteinase (MMP) inhibitors, these compounds highlight the importance of piperazine flexibility in enzyme binding, contrasting with the rigid benzofuran system in the target compound .
Benzofuran-Thiazole Analogs with Varied Substituents
Key Compound :
- N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide (CAS: 922058-08-0, MW: 442.5)
Comparison :
- Substituent Position : The 5-methoxy vs. 7-ethoxy substitution on the benzofuran ring alters electronic distribution and steric hindrance. Methoxy groups enhance electron density, while ethoxy provides greater lipophilicity.
- Biological Implications : Positional changes on benzofuran may affect metabolic stability and target affinity, though both compounds share the methylsulfonylphenyl acetamide motif .
Sulfonamide-Containing Antiproliferative Agents
Key Compounds :
- 2-(4-methyltriazol-2-yl)-N-[4-(N-(thiazol-2-yl)sulfamoyl)phenyl]acetamide (2b)
- 2-(5-methoxybenzimidazol-2-yl)-N-[4-(N-(thiazol-2-yl)sulfamoyl)phenyl]acetamide (2e)
Comparison :
- Structural Differences : These compounds incorporate sulfamoyl linkages instead of the methylsulfonyl group, which may reduce electron-withdrawing effects.
- Activity : Both exhibit antiproliferative activity via MMP-9 and cathepsin inhibition, suggesting the target compound’s methylsulfonyl group could similarly enhance protease binding but with distinct selectivity .
Piperazine-Based Pharmacokinetic Modulators
Key Compound :
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide
Comparison :
- Structural Complexity : This analog features a bulky piperazine side chain , likely improving blood-brain barrier penetration but increasing metabolic liability.
- Pharmacokinetics : The target compound’s simpler methylsulfonyl group may offer better solubility and reduced off-target interactions compared to halogenated piperazine derivatives .
Triazole and Quinoxaline Hybrids
Key Compound :
- 2-(4-((Quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (11c)
Comparison :
- Thermodynamic Properties : Higher polarity from triazole groups may reduce membrane permeability compared to the target compound’s benzofuran-thiazole core .
Q & A
Q. What are the established synthetic routes for synthesizing N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving:
- Thiazole ring formation : Condensation of 7-ethoxybenzofuran-2-carbaldehyde with thiourea derivatives in the presence of iodine or bromine to form the thiazole core .
- Acetamide coupling : Reaction of the thiazol-2-amine intermediate with 2-(4-(methylsulfonyl)phenyl)acetyl chloride in anhydrous dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst under ultrasonication to enhance reaction efficiency .
- Purification : Recrystallization from ethanol or acetonitrile to achieve >95% purity, monitored by HPLC .
Optimization involves adjusting solvent polarity (e.g., THF vs. DCM) and catalyst loading (0.5–2.0 mol% DMAP) to balance yield and reaction time .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding between the acetamide carbonyl and sulfonyl group) using single-crystal diffraction (Mo-Kα radiation, 230 K) .
- NMR spectroscopy : Assign peaks via - and -NMR in DMSO-d6, noting the deshielding of the thiazole C2 proton due to electron-withdrawing substituents .
- Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS, observing [M+H] or [M+Na] adducts .
Advanced Research Questions
Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound in enzyme inhibition assays?
- Methodological Answer :
- Target selection : Prioritize kinases or cyclooxygenases (COX) based on the compound’s sulfonyl and benzofuran motifs, which are known to interact with ATP-binding pockets .
- Assay design :
- Use recombinant enzymes (e.g., COX-2) in kinetic assays with varying substrate concentrations (1–100 µM) and measure IC values via fluorescence polarization .
- Include positive controls (e.g., celecoxib for COX-2) and negative controls (DMSO vehicle) to validate assay conditions .
- Data interpretation : Compare inhibitory potency (K) across structural analogs (e.g., methylsulfonyl vs. sulfonamide derivatives) to identify key pharmacophores .
Q. What experimental strategies can resolve contradictions in bioactivity data across different cell lines or animal models?
- Methodological Answer :
- Standardize assays : Ensure consistent cell passage numbers, serum concentrations, and incubation times to minimize variability .
- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement in divergent models (e.g., HepG2 vs. HEK293 cells) .
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models to correlate in vitro potency with in vivo efficacy .
- Meta-analysis : Pool data from independent labs using random-effects models to assess reproducibility and identify confounding variables (e.g., batch-to-batch compound purity) .
Q. How can researchers optimize the compound’s solubility and bioavailability for preclinical studies?
- Methodological Answer :
- Salt formation : Screen counterions (e.g., hydrochloride, sodium) to improve aqueous solubility .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm diameter) to enhance oral bioavailability, characterized by dynamic light scattering (DLS) and in vitro release studies .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the acetamide moiety, monitored by LC-MS stability assays in simulated gastric fluid .
Data Analysis and Validation Questions
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity assays?
- Methodological Answer :
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism to calculate EC and Hill coefficients .
- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude aberrant data points from triplicate measurements .
- Cross-validation : Compare results across multiple assays (e.g., MTT, ATP-lite) to confirm consistency .
Q. How can crystallographic data be reconciled with computational docking studies to validate binding modes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with force fields (e.g., AMBER) to simulate ligand-protein interactions, constrained by X-ray bond lengths and angles .
- Electrostatic potential maps : Overlay docking poses with crystallographic electron density maps (e.g., PyMOL) to validate hydrogen bonding and π-π stacking interactions .
- Free energy calculations : Perform MM/GBSA analysis to rank binding affinities and compare with experimental K values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
